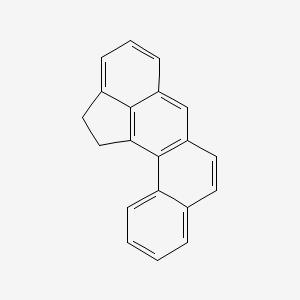

Benz(l)aceanthrylene, 1,2-dihydro-

Description

Context within Polycyclic Aromatic Hydrocarbons (PAHs) Research

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. wikipedia.orgfrontiersin.org They are ubiquitous environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. wikipedia.orgfrontiersin.org Due to their widespread presence and the carcinogenic and mutagenic properties of many of their members, PAHs are a major focus of environmental and health-related research. wikipedia.orgfrontiersin.org

Academic Significance of Dihydro-PAH Derivatives

Dihydro-PAH derivatives, such as Benz(l)aceanthrylene (B126762), 1,2-dihydro-, hold particular academic significance for several reasons. The partial saturation of the aromatic system introduces a three-dimensional character to the otherwise planar PAH structure, which can alter its interaction with biological macromolecules like DNA and enzymes. ontosight.ai

The study of dihydro-PAH derivatives is crucial for understanding the metabolic activation and detoxification pathways of their parent PAHs. The formation of dihydrodiols is a key step in the metabolic processing of PAHs in organisms, often representing an intermediate stage before excretion or, in some cases, conversion to more reactive and potentially carcinogenic metabolites. nih.govnih.govnih.gov Research into the formation and properties of specific dihydrodiol metabolites, such as those derived from Benz(l)aceanthrylene, provides valuable insights into the mechanisms of PAH-induced toxicity. nih.gov

Detailed Research Findings

Synthesis and Physicochemical Properties

The physicochemical properties of Benz(l)aceanthrylene, 1,2-dihydro- have been documented in various chemical databases and handbooks.

| Property | Value | Source(s) |

| CAS Number | 479-23-2 | nih.govstenutz.euguidechem.comchemicalbook.comchemicalbook.combldpharm.comistas.net |

| Molecular Formula | C₂₀H₁₄ | nih.govstenutz.euguidechem.comchemicalbook.com |

| Molar Mass | 254.33 g/mol | nih.govguidechem.comchemicalbook.com |

| Appearance | Faintly yellow solid plates | nih.govguidechem.com |

| Melting Point | 173 °C | chemicalbook.com |

| Water Solubility | Insoluble | guidechem.com |

| Solubility in Organic Solvents | Soluble in benzene, xylene, and toluene; slightly soluble in methanol. | guidechem.com |

Spectroscopic Data

Detailed modern spectroscopic data for Benz(l)aceanthrylene, 1,2-dihydro-, such as high-resolution NMR and IR spectra, are not widely published in readily accessible literature. However, historical data on its ultraviolet (UV) absorption maxima in alcohol have been reported:

| UV Absorption Maxima (in Alcohol) | |

| 261.5 nm | (log ε = 4.60) |

| 274 nm | (log ε = 4.60) |

| 284.5 nm | (log ε = 4.80) |

| 295 nm | (log ε = 4.90) |

Source: guidechem.com

Metabolic Studies

A significant research finding regarding Benz(l)aceanthrylene, 1,2-dihydro- is its role as a metabolite of the parent PAH, Benz(l)aceanthrylene. A study published in Cancer Letters in 1988 investigated the metabolism of Benz(l)aceanthrylene using rat liver S9 preparations, which contain a mixture of enzymes involved in drug and xenobiotic metabolism. nih.gov

The study found that Benz(l)aceanthrylene was metabolized to form several dihydrodiols. nih.gov One of the identified metabolites was trans-Benz(l)aceanthrylene-1,2-dihydrodiol . nih.gov This finding is crucial as it demonstrates a specific metabolic pathway for the parent compound, highlighting the formation of a dihydro-derivative in a biological system. The formation of this dihydrodiol represents a key step in the biotransformation of Benz(l)aceanthrylene. nih.gov

Properties

IUPAC Name |

pentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),3,5,7,9,12,14,16-nonaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14/c1-2-7-17-13(4-1)8-9-16-12-15-6-3-5-14-10-11-18(19(14)15)20(16)17/h1-9,12H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZYWVWZJLPSZPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C1=CC=CC3=CC4=C2C5=CC=CC=C5C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30221160 | |

| Record name | Benz(l)aceanthrylene, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7093-10-9 | |

| Record name | Benz(l)aceanthrylene, 1,2-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007093109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benz(l)aceanthrylene, 1,2-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30221160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Transformations and Reaction Mechanisms of Benz L Aceanthrylene, 1,2 Dihydro

Oxidative Transformations and Metabolite Formation

The initial and rate-limiting step in the metabolism of many PAHs, including Benz(l)aceanthrylene (B126762), 1,2-dihydro-, is the introduction of oxygen atoms into the polycyclic ring system. This process is predominantly mediated by the cytochrome P450 monooxygenase system, leading to the formation of reactive epoxide intermediates, which are subsequently converted to various dihydrodiols.

The enzymatic oxidation of Benz(l)aceanthrylene, 1,2-dihydro- is a critical activation step that introduces functional groups, rendering the molecule more water-soluble and susceptible to further metabolic transformations. Studies utilizing rat liver S9 preparations, a source rich in metabolic enzymes including cytochrome P450, have elucidated the primary oxidative pathways. nih.gov The metabolism of Benz(l)aceanthrylene by these preparations results in the formation of several distinct dihydrodiol metabolites, indicating that oxidation occurs at multiple sites on the molecule. nih.gov

Oxidation of the cyclopenta-ring of Benz(l)aceanthrylene, 1,2-dihydro- leads to the formation of trans-1,2-dihydroxy-1,2-dihydrobenz[l]aceanthrylene. nih.gov In studies with rat liver S9 preparations induced with Aroclor-1254 and phenobarbital, the formation of this cyclopenta-ring dihydrodiol was observed, although it was not the most predominant metabolite. nih.gov Specifically, cyclopenta-ring oxidation accounted for approximately half of the oxidation observed at the K-region. nih.gov

The K-region, a term used to describe the most electron-rich double bond in the phenanthrene (B1679779) moiety of a PAH, is a primary site of metabolic oxidation. For Benz(l)aceanthrylene, 1,2-dihydro-, this corresponds to the 7,8-position. The metabolism of this compound by induced rat liver S9 preparations yields trans-7,8-dihydroxy-7,8-dihydrobenz[l]aceanthrylene as a major metabolite. nih.gov In fact, with both Aroclor-1254 and phenobarbital-induced S9 preparations, the K-region dihydrodiol was the most abundant metabolite formed, accounting for 28-40% of the total metabolites. nih.gov The formation of this K-region dihydrodiol was found to be higher with Aroclor-1254-induced S9 compared to phenobarbital-induced S9. nih.gov

In addition to the cyclopenta-ring and K-region, the naphtho-ring of Benz(l)aceanthrylene, 1,2-dihydro- is also a target for oxidative metabolism. This results in the formation of trans-4,5-dihydroxy-4,5-dihydrobenz[l]aceanthrylene. nih.gov This metabolite has been identified in incubations of Benz(l)aceanthrylene with induced rat liver S9 preparations, highlighting the diverse sites of action of the cytochrome P450 enzyme system on this complex PAH. nih.gov

| Metabolite | Position of Oxidation | Relative Abundance (Aroclor-1254 induced S9) | Relative Abundance (Phenobarbital induced S9) |

| trans-1,2-dihydroxy-1,2-dihydrobenz[l]aceanthrylene | Cyclopenta-ring | ~14-20% | ~14-20% |

| trans-7,8-dihydroxy-7,8-dihydrobenz[l]aceanthrylene | K-region | 40% | 28% |

| trans-4,5-dihydroxy-4,5-dihydrobenz[l]aceanthrylene | Naphtho-ring | Present | Present |

Data derived from studies on the metabolism of Benz(l)aceanthrylene by induced rat liver S9 preparations. nih.gov The relative abundance of the naphtho-ring dihydrodiol was not quantified in the referenced study.

Following the initial oxidation by cytochrome P450 enzymes to form epoxide intermediates, epoxide hydrolases play a crucial role in the metabolic cascade. wikipedia.orgnih.gov These enzymes catalyze the hydrolysis of the highly reactive epoxides to the corresponding, more stable trans-dihydrodiols. wikipedia.orgnih.gov While direct studies on the specific epoxide hydrolase activity on Benz(l)aceanthrylene, 1,2-dihydro- epoxides are limited, the formation of trans-dihydrodiols as major metabolites strongly implicates the involvement of this enzyme. nih.gov Epoxide hydrolases are ubiquitously expressed and are essential for detoxifying potentially mutagenic epoxide intermediates of PAHs. nih.gov There are two main forms, microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH), both of which could potentially be involved in the metabolism of Benz(l)aceanthrylene, 1,2-dihydro- epoxides. wikipedia.orgnih.gov

The dihydrodiol metabolites of Benz(l)aceanthrylene, 1,2-dihydro- can undergo further phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body. nih.govtaylorandfrancis.comnih.gov The primary conjugation pathways for PAH metabolites are glucuronidation and glutathione (B108866) conjugation. nih.govnih.gov

Glutathione conjugation is another important detoxification pathway where the tripeptide glutathione is attached to reactive electrophilic species, a reaction often catalyzed by glutathione S-transferases (GSTs). The epoxide intermediates of Benz(l)aceanthrylene, 1,2-dihydro- are potential substrates for glutathione conjugation. nih.gov Studies on the related compound benz[a]anthracene have demonstrated the formation of several glutathione conjugates. nih.gov Furthermore, research on benz[j]aceanthrylene metabolism has suggested the excretion of polar compounds that are likely glutathione conjugates in urine and bile. nih.gov This provides strong evidence that glutathione conjugation is a probable metabolic route for the reactive intermediates of Benz(l)aceanthrylene, 1,2-dihydro-.

Cytochrome P450-Mediated Oxidation Pathways

Theoretical Reaction Pathways and Intermediates

The metabolic activation of PAHs often proceeds through the formation of reactive epoxide intermediates, which can then undergo various transformations. While specific theoretical studies on Benz(l)aceanthrylene, 1,2-dihydro- are not extensively documented, the reaction pathways can be inferred from the well-established chemistry of related PAHs.

The formation of an epoxide on the aromatic portion of the Benz(l)aceanthrylene, 1,2-dihydro- molecule would create a highly reactive intermediate. The subsequent ring-opening of this epoxide is a critical step that can lead to the formation of dihydrodiols. This process can occur through two primary mechanisms: acid-catalyzed and nucleophilic (base-catalyzed) ring-opening.

In a biological context, the ring-opening is often facilitated by enzymes such as epoxide hydrolase. The mechanism is analogous to a nucleophilic attack, where water acts as the nucleophile. The high strain of the three-membered epoxide ring provides the driving force for the reaction. The attack of a nucleophile, such as water, occurs via an SN2 mechanism, leading to a backside attack on one of the carbon atoms of the epoxide. This results in an inversion of stereochemistry at the site of attack and typically yields a trans-dihydrodiol.

Under acidic conditions, the epoxide oxygen is first protonated, which makes the ring more susceptible to nucleophilic attack. In this scenario, the reaction has more SN1 character, with the nucleophile preferentially attacking the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state.

The opening of the epoxide ring, particularly under acid-catalyzed conditions, can proceed through a transition state with significant carbocation character, or in some cases, a discrete carbocation intermediate. The stability of this carbocation is a key factor in determining the regioselectivity of the ring-opening reaction. For a molecule like Benz(l)aceanthrylene, 1,2-dihydro-, the formation of a benzylic carbocation would be favored due to the ability of the adjacent aromatic ring to stabilize the positive charge through resonance.

These highly reactive carbocation intermediates are significant because they can react with cellular nucleophiles, including DNA. The formation of DNA adducts through this pathway is a primary mechanism by which some PAHs exhibit mutagenic and carcinogenic properties. For a related compound, Benz(j)aceanthrylene, 1,2-dihydro-3-methyl-, 6,7-epoxide, the epoxide moiety is noted for its reactivity and potential to form DNA adducts, which can be mutagenic and carcinogenic. ontosight.ai

Reaction Kinetics and Mechanistic Elucidation

The study of reaction kinetics and the elucidation of reaction pathways provide valuable insights into the transformation of Benz(l)aceanthrylene, 1,2-dihydro-.

While specific kinetic studies on the formation of dihydrodiols directly from Benz(l)aceanthrylene, 1,2-dihydro- are limited, metabolic studies on the parent compound, Benz(l)aceanthrylene (B[l]A), offer relevant information. The metabolism of B[l]A by rat liver S9 preparations has been shown to produce several dihydrodiols, including trans-B[l]A-1,2-dihydrodiol. nih.gov

The formation of various dihydrodiol metabolites from Benz(l)aceanthrylene indicates that multiple positions on the aromatic rings are susceptible to oxidation. The relative rates of formation of these metabolites provide insight into the preferred sites of epoxidation and subsequent hydrolysis.

Table 1: Metabolites of Benz(l)aceanthrylene formed by induced rat liver S9 preparations. nih.gov

| Metabolite | Relative Abundance | Notes |

| B[l]A-7,8-dihydrodiol | Major metabolite (28-40%) | K-region dihydrodiol |

| trans-B[l]A-1,2-dihydrodiol | ~50% of K-region oxidation | Cyclopenta-ring oxidation product |

| B[l]A-4,5-dihydrodiol | Product formed |

This table is interactive. You can sort and filter the data.

The partially saturated 1,2-dihydro- ring of Benz(l)aceanthrylene, 1,2-dihydro- can undergo oxidative dehydrogenation to yield the fully aromatic Benz(l)aceanthrylene. This re-aromatization process results in a more thermodynamically stable aromatic system. Such reactions can be facilitated by various oxidizing agents or enzymatic systems.

Once the fully aromatic Benz(l)aceanthrylene is formed, it can undergo further oxidation reactions. As seen in the metabolic studies of B[l]A, this can lead to the formation of multiple dihydrodiols at different positions on the aromatic rings. nih.gov These dihydrodiols themselves can be further oxidized to form highly reactive diol epoxides, which are often the ultimate carcinogenic metabolites of many PAHs. The formation of these diol epoxides involves the epoxidation of a double bond in a dihydrodiol metabolite.

Advanced Spectroscopic Characterization of Benz L Aceanthrylene, 1,2 Dihydro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a complex structure like Benz(l)aceanthrylene (B126762), 1,2-dihydro-, various NMR experiments are employed to piece together its intricate architecture.

Proton NMR for Structural Elucidation and Anisotropic Effects

Proton (¹H) NMR spectroscopy is fundamental for identifying the number of distinct proton environments and their neighboring protons. In Benz(l)aceanthrylene, 1,2-dihydro-, the spectrum can be broadly divided into two regions: the aliphatic region for the protons on the saturated 1,2-dihydro bridge and the aromatic region for the protons on the fused rings.

The protons on the C1 and C2 positions are expected to appear in the upfield region of the spectrum, characteristic of sp³-hybridized C-H bonds. Their specific chemical shifts and coupling patterns would provide information about their stereochemical relationship.

The aromatic region (typically δ 7.0-9.0 ppm) would display a complex set of signals corresponding to the protons on the polycyclic system. The precise chemical shifts are heavily influenced by diamagnetic anisotropy, where the circulating π-electrons of the aromatic rings generate their own local magnetic fields. libretexts.org This effect can either shield or deshield nearby protons, causing significant shifts in their resonance frequencies. Protons located in sterically crowded "bay" or "fjord" regions of the molecule are particularly subject to these anisotropic effects, often resulting in a downfield shift. modgraph.co.uk The coupling constants (J-values) between adjacent protons would be critical in determining their relative positions on the aromatic rings. libretexts.org

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Key Information Provided |

| Aliphatic (C1-H, C2-H) | 2.5 - 4.0 | Presence of the dihydro bridge; stereochemistry. |

| Aromatic (Ar-H) | 7.0 - 9.0 | Electronic environment of the fused rings. |

| Bay/Fjord Region (Ar-H) | > 8.0 | Steric compression and anisotropic effects. |

Carbon-13 NMR for Molecular Backbone Analysis

While ¹H NMR reveals the proton framework, Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. libretexts.org

For Benz(l)aceanthrylene, 1,2-dihydro-, the ¹³C NMR spectrum would show distinct signals for the sp³ carbons of the dihydro bridge (typically in the δ 20-50 ppm range) and a multitude of signals for the sp² aromatic carbons (generally δ 120-150 ppm). libretexts.org The chemical shifts of the aromatic carbons provide insight into the electron density at each position, completing the electronic picture of the molecule.

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) | Key Information Provided |

| Aliphatic (C1, C2) | 20 - 50 | Identification of the saturated carbon centers. |

| Aromatic (CH, Cq) | 120 - 150 | Mapping the entire aromatic carbon backbone. |

Two-Dimensional NMR Techniques for Connectivity

For a molecule with many overlapping signals in its 1D spectra, two-dimensional (2D) NMR experiments are essential to establish atomic connectivity. huji.ac.ilresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in a COSY spectrum would allow for the tracing of proton-proton networks throughout the aromatic rings and within the dihydro portion of the molecule. modgraph.co.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is an invaluable tool for definitively assigning the resonance of each proton to a specific carbon in the molecular structure.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the entire molecular structure by connecting fragments identified through COSY and HSQC. For instance, it can show the connectivity between the aliphatic protons on C1/C2 and the adjacent aromatic carbons, confirming the position of the dihydro bridge.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of a molecule's elemental formula. Benz(l)aceanthrylene, 1,2-dihydro- shares the molecular formula C₂₀H₁₄ with its isomers. epa.govnih.gov HRMS can distinguish this formula from other potential formulas that might have the same nominal mass. This precise mass measurement is a critical step in confirming the identity of the compound. researchgate.net

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₄ | epa.govnih.gov |

| Nominal Mass | 254 amu | |

| Monoisotopic Mass | 254.10955 Da | nih.gov |

Gas Chromatography Coupled with Mass Spectrometry (GC/MS)

Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. rjptonline.org In the context of PAH analysis, GC is highly effective at separating isomers like the different dihydro-aceanthrylene species from one another based on their differing boiling points and interactions with the GC column. uokerbala.edu.iq

Once separated by the gas chromatograph, the individual compound enters the mass spectrometer. The resulting mass spectrum provides two key pieces of information:

The Molecular Ion Peak (M⁺): This peak corresponds to the intact molecule and confirms its molecular weight. For Benz(l)aceanthrylene, 1,2-dihydro-, this would appear at an m/z of 254.

The Fragmentation Pattern: The molecule breaks apart in a characteristic way, creating a unique fingerprint of fragment ions. This fragmentation pattern can be used to confirm the structure and distinguish it from its isomers, which may show subtle differences in their fragmentation pathways.

GC/MS is also a vital tool in metabolic studies, capable of identifying metabolites such as the dihydrodiol derivatives of Benz(l)aceanthrylene. nih.gov

Liquid Chromatography Coupled with Mass Spectrometry (LC/MS)

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the separation, detection, and identification of individual components within a complex mixture. phcog.com For a non-polar compound such as Benz(l)aceanthrylene, 1,2-dihydro-, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system is typically employed. unistra.frmdpi.com The separation is generally achieved on a C18 stationary phase, which effectively retains non-polar analytes. unistra.frnih.gov

The mobile phase often consists of a gradient mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, with a small amount of an acid like formic acid to improve ionization efficiency. phcog.commdpi.com Following chromatographic separation, the analyte is introduced into the mass spectrometer. Due to the non-polar nature of PAHs, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) can be more effective than Electrospray Ionization (ESI), as they are better suited for compounds with lower polarity. unistra.fr The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues to its structure. nih.gov For Benz(l)aceanthrylene, 1,2-dihydro- (C₂₀H₁₄), the expected monoisotopic mass is approximately 254.11 g/mol . nih.gov

Table 1: Illustrative LC/MS Parameters for Benz(l)aceanthrylene, 1,2-dihydro- Analysis

| Parameter | Setting | Purpose |

| Chromatography System | UPLC/HPLC | High-resolution separation of mixture components. |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) | Separation of non-polar compounds based on hydrophobicity. phcog.com |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. phcog.com |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic component for eluting the analyte. phcog.com |

| Flow Rate | 0.4 - 0.7 mL/min | Controls the speed of separation and analysis time. unistra.frmdpi.com |

| Ionization Source | APCI / APPI | Efficient ionization of non-polar aromatic compounds. unistra.fr |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole | High-resolution mass measurement and fragmentation analysis. phcog.com |

| Scan Mode | Positive Ion Mode | Detection of protonated molecules [M+H]⁺. |

| Mass Range | 50 - 500 m/z | To detect the molecular ion and relevant fragments of the target analyte. phcog.commdpi.com |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For Benz(l)aceanthrylene, 1,2-dihydro-, the IR spectrum is characterized by absorptions corresponding to its aromatic and saturated hydrocarbon components. libretexts.orgpressbooks.pub

The key absorptions include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and for the saturated 1,2-dihydro portion (below 3000 cm⁻¹). lumenlearning.comlibretexts.org In-ring C=C stretching vibrations of the aromatic system appear in the 1600-1400 cm⁻¹ region, while various C-H bending vibrations provide further structural information in the fingerprint region (below 1500 cm⁻¹). libretexts.org

Table 2: Predicted Characteristic IR Absorptions for Benz(l)aceanthrylene, 1,2-dihydro-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Origin |

| Aromatic C-H Stretch | 3100 - 3000 | Aromatic Rings |

| Aliphatic C-H Stretch | 3000 - 2850 | 1,2-dihydro- moiety (CH₂) |

| Aromatic C=C Stretch (in-ring) | 1600 - 1585 | Aromatic Rings |

| Aromatic C=C Stretch (in-ring) | 1500 - 1400 | Aromatic Rings |

| Aliphatic CH₂ Bend (Scissoring) | ~1470 - 1450 | 1,2-dihydro- moiety |

| Aromatic C-H Bend (Out-of-Plane) | 900 - 675 | Aromatic Rings |

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It provides a "vibrational fingerprint" that is highly specific to a molecule's structure. nih.gov While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability.

For Benz(l)aceanthrylene, 1,2-dihydro-, the symmetric C=C stretching vibrations of the aromatic rings, which are often weak in the IR spectrum, typically produce strong signals in the Raman spectrum. This makes Raman spectroscopy particularly useful for characterizing the polycyclic aromatic framework. The combination of IR and Raman spectra provides a more complete picture of the molecule's vibrational modes, allowing for confident structural confirmation and differentiation from its isomers.

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of UV or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-700 nm) regions, which corresponds to the energy required to promote electrons from a ground electronic state to an excited state. libretexts.org In molecules with extensive conjugated π-systems, such as Benz(l)aceanthrylene, 1,2-dihydro-, the most significant electronic transitions are π → π*. youtube.com

The extended conjugation in this PAH lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in absorption bands at longer wavelengths, typically in the UV-A range (315-400 nm). The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's specific chromophore. The presence of the dihydro- moiety slightly disrupts the fully aromatic system, which can cause shifts in the absorption maxima compared to its fully aromatic analogue, Benz(l)aceanthrylene.

Table 3: General Electronic Transitions in Polycyclic Aromatic Hydrocarbons

| Transition Type | Description | Typical Spectral Region |

| π → π | An electron is promoted from a bonding π orbital to an antibonding π orbital. | Near UV - Visible (180-700 nm). truman.edu |

| σ → σ | An electron is promoted from a bonding σ orbital to an antibonding σ orbital. | Vacuum UV (<150 nm). truman.edu |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is a highly sensitive technique used to study the light emitted by a molecule after it has absorbed photons and entered an excited electronic state. The molecule relaxes from the excited singlet state (S₁) back to the ground state (S₀) by emitting a photon. This emitted light is at a longer wavelength (lower energy) than the absorbed light, a phenomenon known as the Stokes shift. nih.gov

For PAHs like Benz(l)aceanthrylene, 1,2-dihydro-, fluorescence spectroscopy provides valuable information on their photophysical properties. nih.gov The emission spectrum, fluorescence quantum yield (the ratio of photons emitted to photons absorbed), and fluorescence lifetime are all characteristic parameters. These properties are highly dependent on the molecule's rigid structure and the nature of its lowest excited state. nih.govmdpi.com This technique is crucial for applications in materials science, such as the development of organic light-emitting diodes (OLEDs). ontosight.ai

Table 4: Key Photophysical Parameters Measured by Fluorescence Spectroscopy

| Parameter | Description | Significance |

| Excitation Wavelength (λex) | Wavelength of light used to excite the molecule. | Corresponds to an absorption maximum from the UV-Vis spectrum. |

| Emission Wavelength (λem) | Wavelength of light emitted by the molecule. | Characteristic of the energy gap between the excited and ground states. |

| Stokes Shift | The difference in wavelength between the absorption/excitation and emission maxima. | Provides insight into the structural relaxation in the excited state. nih.gov |

| Quantum Yield (ΦF) | Efficiency of the fluorescence process (emitted photons / absorbed photons). | Indicates how the molecule dissipates absorbed energy. nih.gov |

| Fluorescence Lifetime (τF) | The average time the molecule spends in the excited state before returning to the ground state. | Sensitive to the molecular environment and quenching processes. |

Surface-Sensitive and Advanced Imaging Techniques

The characterization of the surface and molecular structure of Benz(l)aceanthrylene, 1,2-dihydro- and its derivatives is crucial for understanding their properties and potential applications. Advanced spectroscopic and imaging techniques provide unparalleled insights into the elemental composition of surfaces and the intricate arrangements of individual molecules. This section details the application of X-ray Photoelectron Spectroscopy (XPS) for analyzing surface chemistry and Atomic Force Microscopy (AFM) for visualizing molecular structures.

Disclaimer: Due to the limited availability of specific experimental data for Benz(l)aceanthrylene, 1,2-dihydro-, this section will utilize data from structurally similar polycyclic aromatic hydrocarbons (PAHs), such as pentacene (B32325) and its derivatives, as representative examples to illustrate the principles and capabilities of the analytical techniques discussed. This approach provides a scientifically grounded understanding of how these methods would be applied to the target compound.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov For polycyclic aromatic hydrocarbons like Benz(l)aceanthrylene, 1,2-dihydro-, XPS is invaluable for determining the purity of a sample, identifying surface contaminants, and probing the chemical environment of the constituent atoms, primarily carbon.

The core principle of XPS involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. researchgate.net The binding energy of the ejected photoelectrons is characteristic of the element from which they originated. Furthermore, shifts in these binding energies, known as chemical shifts, provide detailed information about the chemical bonding and oxidation state of the atoms. aps.org

In the context of PAHs, the C 1s spectrum is of particular interest. The binding energies of the carbon atoms can vary depending on their local chemical environment within the fused aromatic ring system. For instance, carbon atoms bonded to other carbons in an aromatic ring will have a different C 1s binding energy compared to those in aliphatic chains or those bonded to heteroatoms, if present in derivatives. High-resolution XPS can distinguish between these different carbon species, providing a detailed map of the surface's chemical composition. nist.gov

Research on pentacene, a well-studied linear PAH, demonstrates the utility of XPS in resolving chemically inequivalent carbon atoms. Theoretical and experimental studies have shown that the C 1s spectrum of pentacene is composed of multiple components corresponding to the different carbon atom positions within the molecule. researchgate.netaip.org For example, the carbon atoms at the center of the molecule experience a different electronic environment compared to those at the periphery, leading to measurable shifts in their C 1s binding energies. researchgate.net This ability to probe the local chemical environment is crucial for characterizing thin films and understanding the interactions of these molecules with substrates. researchgate.net

Below is a data table summarizing representative C 1s binding energies for different chemical states of carbon, which are relevant for the analysis of PAHs and their derivatives.

| Chemical State | Binding Energy (eV) | Reference Compound/System |

|---|---|---|

| C-C (sp2, aromatic) | ~284.5 | General PAHs |

| C-C (sp3, aliphatic) | 284.8 | Adventitious Carbon |

| C-H | 284.8 | General Hydrocarbons |

| C-O (ether/hydroxyl) | ~286.0 | Polymers |

| C=O (carbonyl) | 288.0 - 290.0 | Polymers |

| Pentacene (gas phase) - Peak A | 284.55 | Pentacene |

| Pentacene (gas phase) - Peak B | 283.85 | Pentacene |

Atomic Force Microscopy (AFM) for Molecular Structure Imaging

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional images of surfaces. researchgate.net In recent years, advancements in non-contact AFM (NC-AFM), particularly with functionalized tips, have enabled the direct visualization of individual molecules with atomic resolution, revealing the intricate details of their structure, including the arrangement of atoms and the nature of chemical bonds. researchgate.netnih.gov

For planar molecules like Benz(l)aceanthrylene, 1,2-dihydro-, AFM can be used to study their adsorption behavior on various substrates, their self-assembly into ordered structures, and the precise orientation of individual molecules. nih.gov The technique works by scanning a sharp tip, often with a radius of a few nanometers, over the sample surface. researchgate.net The forces between the tip and the sample, such as van der Waals forces and Pauli repulsion, cause the cantilever holding the tip to deflect. This deflection is monitored by a laser system, and the data is used to construct a topographical image of the surface. researchgate.net

To achieve atomic resolution of molecular structures, the AFM tip is often functionalized by picking up a single, well-defined atom or molecule, such as a carbon monoxide (CO) molecule. researchgate.net This CO-functionalized tip acts as an incredibly sensitive probe, allowing for the mapping of the short-range Pauli repulsion forces, which are highly sensitive to the positions of individual atoms within the molecule being imaged. researchgate.netnih.gov

Studies on pentacene adsorbed on a copper surface, Cu(111), have showcased the remarkable capabilities of high-resolution AFM. researchgate.net These studies have not only resolved the five-ring structure of the pentacene molecule but have also visualized the carbon-hydrogen bonds at the periphery. researchgate.net The precise control over experimental parameters such as the oscillation amplitude of the cantilever and the tip-sample distance is crucial for obtaining such high-quality images. researchgate.netresearchgate.net

The following interactive data table summarizes key experimental parameters and findings from high-resolution AFM studies of pentacene, which serve as a proxy for the type of information that can be obtained for Benz(l)aceanthrylene, 1,2-dihydro-.

| Parameter | Value/Description | Significance |

|---|---|---|

| Substrate | Cu(111) | Provides a well-defined, atomically flat surface for molecular adsorption. |

| Tip Functionalization | Single CO molecule | Enhances resolution to the atomic level by probing short-range Pauli repulsion. researchgate.net |

| Oscillation Amplitude (A) | 0.2 Å - 0.7 Å | Small amplitudes are used to maintain stable imaging conditions in the short-range force regime. researchgate.netresearchgate.net |

| Operating Temperature | ~5 K | Low temperatures are required to minimize thermal drift and ensure the stability of the molecule on the surface. nih.gov |

| Key Finding | Direct visualization of the five-ring carbon backbone and C-H bonds of individual pentacene molecules. researchgate.netresearchgate.net | Confirms the ability of AFM to resolve the detailed molecular structure of PAHs. |

Theoretical and Computational Chemistry Studies of Benz L Aceanthrylene, 1,2 Dihydro

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the distribution of electrons and the resulting molecular geometry, providing a foundation for predicting reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting the ground-state properties of molecules like Benz(l)aceanthrylene (B126762), 1,2-dihydro-.

DFT calculations would typically be employed to determine a variety of ground-state properties. These include the optimized molecular geometry, which describes the three-dimensional arrangement of atoms, bond lengths, and bond angles. Furthermore, DFT can provide insights into the electronic distribution through the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the chemical reactivity and electronic transitions of the molecule. Other properties that can be calculated include the total energy, ionization potential, and electron affinity.

A hypothetical DFT study on Benz(l)aceanthrylene, 1,2-dihydro- would likely involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to perform the calculations. The results would provide a detailed picture of its electronic nature. For instance, a study on the related compound 2,3-benzanthracene utilized DFT to investigate its structural and electronic properties, revealing insights into its charge carrier mobility. researchgate.net

Table 1: Hypothetical DFT-Calculated Ground State Properties of Benz(l)aceanthrylene, 1,2-dihydro-

| Property | Predicted Value | Unit |

| Total Energy | Value not available | Hartrees |

| HOMO Energy | Value not available | eV |

| LUMO Energy | Value not available | eV |

| HOMO-LUMO Gap | Value not available | eV |

| Dipole Moment | Value not available | Debye |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on Benz(l)aceanthrylene, 1,2-dihydro- are not currently available.

Semi-Empirical Methods (e.g., AM1) for Reaction Energetics

Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative to ab initio methods like DFT for studying large molecules. nih.gov These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics.

AM1 calculations are particularly useful for exploring reaction energetics, such as determining the heats of formation of reactants, products, and intermediates. This information is vital for assessing the thermodynamic feasibility of a reaction. For Benz(l)aceanthrylene, 1,2-dihydro-, AM1 could be used to estimate the energy changes associated with various reactions, providing a rapid screening of potential reaction pathways before more computationally intensive methods are employed. While PM3 is a reparameterization of AM1, AM1 has been shown to be effective for various molecular systems. rsc.org

Reaction Mechanism Simulations

Understanding the mechanism of a chemical reaction involves mapping out the energetic landscape that connects reactants to products. Computational simulations are invaluable tools for this purpose.

Transition State Theory for Reaction Rate Predictions

Transition State Theory (TST) is a fundamental theory in chemical kinetics used to calculate the rates of elementary reactions. youtube.com It postulates the existence of a high-energy intermediate state, known as the transition state or activated complex, which lies on the reaction coordinate between the reactants and products.

By calculating the properties of this transition state, such as its geometry and vibrational frequencies, it is possible to estimate the activation energy and, consequently, the rate constant of the reaction. For a reaction involving Benz(l)aceanthrylene, 1,2-dihydro-, TST could be used to predict how quickly it might undergo a particular transformation, such as oxidation or degradation. The theory provides a molecular-level understanding of the factors that govern reaction speeds.

Elucidation of Preferred Epoxidation Sites

Epoxidation is a common metabolic activation pathway for PAHs, often leading to the formation of reactive intermediates that can interact with biological macromolecules. Computational methods can be used to predict the most likely sites for epoxidation on a molecule like Benz(l)aceanthrylene, 1,2-dihydro-.

This prediction is typically based on the analysis of the molecule's electronic structure. Regions of high electron density, particularly in the π-system of the aromatic rings, are more susceptible to electrophilic attack by oxidizing agents. By examining the distribution of the HOMO, which represents the orbitals most available to donate electrons, researchers can identify the bonds that are most likely to undergo epoxidation. This information is crucial for understanding the potential metabolic fate and biological activity of the compound.

Spectroscopic Property Prediction

Computational chemistry also allows for the prediction of various spectroscopic properties, which can aid in the identification and characterization of a compound. For Benz(l)aceanthrylene, 1,2-dihydro-, theoretical calculations could predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. For instance, the NIST Chemistry WebBook provides mass spectrum data for related compounds, which can be complemented by theoretical predictions. nist.gov

Computational NMR Chemical Shift Predictionechemi.com

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the prediction of ¹H or ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Benz(l)aceanthrylene, 1,2-dihydro- (CAS No. 7093-10-9).

Theoretical prediction of NMR spectra is a powerful tool for structure elucidation, typically employing quantum mechanical methods like Density Functional Theory (DFT). This methodology involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are subsequently converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Common approaches utilize functionals like B3LYP and various basis sets (e.g., 6-31G(d,p) or larger) to achieve a balance between accuracy and computational cost.

While this computational framework is well-established for many organic molecules, including various polycyclic aromatic hydrocarbons (PAHs), no published research containing calculated ¹H or ¹³C NMR data tables for Benz(l)aceanthrylene, 1,2-dihydro- could be located. Therefore, no data table for predicted chemical shifts can be provided at this time.

Simulated UV-Vis and Fluorescence Spectra

Similar to the status of NMR predictions, a detailed review of available scientific databases and literature found no specific computational studies that have reported the simulated Ultraviolet-Visible (UV-Vis) absorption or fluorescence spectra for Benz(l)aceanthrylene, 1,2-dihydro-.

The simulation of electronic spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT), which calculates the vertical excitation energies from the ground state to various excited states. These calculations provide key parameters such as the maximum absorption wavelength (λmax), oscillator strength (f), which relates to the intensity of the absorption, and the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO). For fluorescence, the geometry of the first excited state (S1) is optimized to simulate the emission spectrum.

Although TD-DFT is a standard method for investigating the photophysical properties of PAHs, no studies applying this technique to Benz(l)aceanthrylene, 1,2-dihydro- were identified. Consequently, no data tables for simulated absorption maxima, excitation energies, or fluorescence properties are available.

Environmental Pathways and Occurrence of Benz L Aceanthrylene, 1,2 Dihydro

Formation Mechanisms in Combustion Processes

The formation of polycyclic aromatic hydrocarbons (PAHs) in high-temperature environments like combustion engines and industrial furnaces is a complex process involving the pyrolysis of organic matter. For CP-PAHs such as Benz(l)aceanthrylene (B126762), 1,2-dihydro-, specific pathways involving both high-temperature synthesis and radical reactions are crucial.

The synthesis of PAHs at high temperatures, often referred to as pyrosynthesis, involves the thermal decomposition of larger organic molecules into smaller, reactive fragments. These fragments then recombine to form stable aromatic structures. For cyclopenta-fused PAHs, it is postulated that their formation occurs through pyrosynthetic routes similar to other environmental PAHs. This process is characterized by a series of complex reactions, including cyclization and dehydrogenation, that lead to the growth of the polycyclic aromatic system. The presence of a five-membered cyclopenta- ring, as seen in Benz(l)aceanthrylene, suggests specific reaction intermediates and pathways that favor the incorporation of this structural feature.

The high temperatures in combustion processes provide the necessary energy to break chemical bonds and initiate the cascade of reactions leading to PAH formation. The specific precursors and reaction conditions, such as temperature, pressure, and the presence of other chemical species, will influence the distribution and types of PAHs formed, including the partially saturated dihydro- derivatives.

Radical recombination is a key mechanism in the formation and growth of PAHs during combustion. In these high-temperature environments, organic molecules can readily form highly reactive radical species. These radicals can then combine with other molecules or radicals in a process of molecular weight growth that ultimately leads to the formation of complex aromatic structures.

The formation of Benz(l)aceanthrylene, 1,2-dihydro- likely involves the recombination of smaller aromatic radicals. For example, the reaction of smaller hydrocarbon radicals can lead to the step-wise construction of the larger polycyclic system. The presence of the dihydro- functionality suggests that the final aromatization step may be incomplete under certain combustion conditions, leading to the formation of this partially saturated derivative. The stability of the resulting radical intermediates plays a crucial role in directing the reaction pathways towards the formation of specific PAH isomers.

Atmospheric Transformation Processes

Once released into the atmosphere, Benz(l)aceanthrylene, 1,2-dihydro-, like other PAHs, is subject to various transformation processes that determine its atmospheric lifetime and fate. These processes are primarily driven by reactions with atmospheric oxidants and photochemical degradation.

PAHs in the atmosphere can react with a variety of oxidizing species. The hydroxyl (OH) radical is a primary oxidant during the daytime, initiating reactions that can lead to the degradation of these compounds. The reaction of PAHs with the OH radical can proceed via addition to the aromatic rings or hydrogen abstraction. For a dihydro-PAH like Benz(l)aceanthrylene, 1,2-dihydro-, the saturated carbon centers may also be susceptible to hydrogen abstraction.

Table 1: Atmospheric Lifetimes of Selected PAHs with Respect to Reaction with OH Radicals

| PAH | Atmospheric Lifetime |

| Naphthalene (B1677914) | ~1 day |

| Phenanthrene (B1679779) | ~1 day |

| Pyrene | ~2 days |

| Benzo[a]pyrene (B130552) | ~2 days |

Note: Lifetimes are approximate and can vary significantly with atmospheric conditions.

In addition to reactions with oxidants, PAHs can undergo direct photochemical degradation (photolysis) upon absorption of solar radiation. The extent of photolysis depends on the compound's ability to absorb light at wavelengths present in the solar spectrum and the quantum yield of the degradation reaction. The presence of the dihydro- moiety in Benz(l)aceanthrylene, 1,2-dihydro- may alter its absorption spectrum compared to its fully aromatic counterpart, potentially affecting its photolytic stability.

Photochemical degradation can lead to the formation of a variety of products, including quinones, phenols, and ring-opened compounds. These transformation products may have different toxicological properties than the parent PAH. The rate of photodegradation is influenced by factors such as the intensity of solar radiation, the presence of photosensitizers in the atmosphere, and the physical state of the PAH (gas-phase vs. particle-bound).

Occurrence in Environmental Matrices

The presence of Benz(l)aceanthrylene, 1,2-dihydro- in the environment is a direct consequence of its formation in combustion processes and its subsequent transport and deposition. While data on the specific occurrence of the 1,2-dihydro- form is limited, information on the parent compound, often reported as Benz(j)aceanthrylene, provides insight into its likely distribution.

Benz(j)aceanthrylene has been detected in urban air particulate matter. For instance, studies have identified this compound in air samples from cities in Sweden and Brazil, with concentrations ranging from 1.57 to 30.2 picograms per cubic meter (pg/m³) nih.govresearchgate.net. These levels were noted to be 11 to 30 times lower than those of the well-known PAH, benzo[a]pyrene nih.govresearchgate.net. The presence of the parent compound in urban air suggests that Benz(l)aceanthrylene, 1,2-dihydro- may also be present, although likely at lower concentrations, as partially saturated PAHs are often found in smaller quantities compared to their fully aromatic counterparts in combustion emissions.

The distribution of PAHs in the environment is governed by their physical and chemical properties. Due to their semi-volatile nature, they can be transported over long distances in the atmosphere and subsequently deposited onto soil and water surfaces. Their low water solubility and high affinity for organic matter mean that they tend to accumulate in soils, sediments, and biota. Therefore, it is plausible that Benz(l)aceanthrylene, 1,2-dihydro- could be found in various environmental compartments, particularly in areas impacted by significant combustion sources such as urban and industrial regions.

Analytical Methodologies for Detection and Quantification of Benz L Aceanthrylene, 1,2 Dihydro

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating components of a mixture. For PAHs like Benz(l)aceanthrylene (B126762), 1,2-dihydro-, several chromatographic methods are utilized.

Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. While Benz(l)aceanthrylene, 1,2-dihydro- is a relatively large molecule, GC can be employed for its analysis, often requiring high temperatures for volatilization. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column. GC is a well-established method for the analysis of various PAHs.

Table 1: Typical Gas Chromatography (GC) Parameters for PAH Analysis

| Parameter | Typical Setting |

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a 5% phenyl-methyl-polysiloxane stationary phase. uokerbala.edu.iq |

| Carrier Gas | Helium at a constant flow rate (e.g., 0.6 mL/min). uokerbala.edu.iq |

| Injector Temperature | 250 - 300°C |

| Oven Temperature Program | Ramped temperature program, e.g., starting at 50°C and increasing to 300°C. rjptonline.org |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This table presents generalized GC parameters suitable for the analysis of polycyclic aromatic hydrocarbons.

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating non-volatile or thermally labile compounds. amazonaws.com Given the complex structure and lower volatility of larger PAHs, HPLC is a highly suitable technique. amazonaws.com Separation is achieved by the differential migration of the analyte through a packed column, driven by a liquid mobile phase under high pressure. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly used for PAH separation.

Table 2: Typical High-Performance Liquid Chromatography (HPLC) Parameters for PAH Analysis

| Parameter | Typical Setting |

| Column | C18 reversed-phase column (e.g., 150 x 2.1 mm). amazonaws.com |

| Mobile Phase | A gradient of acetonitrile (B52724) and water is commonly used. phcog.com |

| Detector | UV-Vis or Fluorescence Detector; Mass Spectrometer (MS). cdc.gov |

| Flow Rate | 0.2 - 1.0 mL/min |

This table outlines common HPLC parameters for the separation of polycyclic aromatic hydrocarbons.

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective screening method for the presence of PAHs in various samples. akjournals.comresearchgate.net This technique involves spotting the sample onto a plate coated with a stationary phase (e.g., silica gel or a reversed-phase material like RP-18) and developing the plate in a chamber with a suitable mobile phase. akjournals.comakjournals.com While not as quantitative as GC or HPLC, HPTLC (High-Performance TLC) can provide semi-quantitative results and is excellent for analyzing multiple samples simultaneously. nih.gov For PAHs, a two-dimensional TLC approach can enhance separation. akjournals.comakjournals.com

Table 3: Thin-Layer Chromatography (TLC) Systems for PAH Screening

| Parameter | Description |

| Stationary Phase | RP-18 plates or silica gel. akjournals.comresearchgate.netakjournals.com |

| Mobile Phase (1D) | For silica gel: Cyclohexane. researchgate.net |

| Mobile Phase (2D on RP-18) | 1st dimension: n-pentane at -20°C; 2nd dimension: Acetonitrile–methanol–acetone–water mixture. akjournals.comakjournals.com |

| Detection | UV light (254 nm and 365 nm) or fluorescence. researchgate.netnih.gov |

This table summarizes typical systems used for the screening of polycyclic aromatic hydrocarbons by TLC.

Hyphenated Techniques for Enhanced Specificity

To achieve higher specificity and sensitivity, chromatographic techniques are often coupled with mass spectrometry.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a definitive method for the identification and quantification of volatile organic compounds. uokerbala.edu.iqrjptonline.org After separation by the GC column, the eluting compounds are ionized, and the resulting ions are separated based on their mass-to-charge ratio by the mass spectrometer. This provides a unique mass spectrum for each compound, acting as a chemical fingerprint, which allows for unambiguous identification. GC-MS is widely used for the analysis of PAHs in environmental samples. diva-portal.org

Table 4: Typical GC-MS Parameters for PAH Analysis

| Parameter | Typical Setting |

| GC Column | Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm). uokerbala.edu.iq |

| Carrier Gas | Helium. uokerbala.edu.iq |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Interface Temperature | 270°C. uokerbala.edu.iq |

This table provides an overview of common GC-MS parameters for the analysis of polycyclic aromatic hydrocarbons.

For non-volatile PAHs and their metabolites in complex biological or environmental matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. phcog.com The separation power of HPLC is combined with the high selectivity and sensitivity of mass spectrometry. This technique is particularly valuable for identifying metabolites of PAHs, as demonstrated in studies on the metabolism of benz[l]aceanthrylene. nih.gov LC-MS and its tandem version (LC-MS/MS) can provide structural information for the identification of unknown compounds in complex mixtures. phcog.com A study on the detection of Benz[j]aceanthrylene in air samples utilized LC-GC/MS, highlighting the power of hyphenated techniques. nih.gov

Table 5: Typical LC-MS Parameters for PAH Analysis

| Parameter | Typical Setting |

| LC Column | C18 reversed-phase column. phcog.com |

| Mobile Phase | Gradient of acetonitrile and water with formic acid. phcog.com |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap |

This table outlines typical parameters for the LC-MS analysis of polycyclic aromatic hydrocarbons and their derivatives.

HPLC Coupled with Fluorescence and UV Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs. tandfonline.comnih.gov When coupled with fluorescence (FLD) and ultraviolet (UV) detectors, it provides a robust method for separating and quantifying compounds like Benz(l)aceanthrylene, 1,2-dihydro- from complex mixtures. nih.govcdc.gov

UV detectors are broadly applicable for many PAHs, while fluorescence detectors offer significantly higher sensitivity and selectivity for fluorescent compounds. hplc.eujasco-global.com Since PAHs are often fluorescent, FLD is particularly advantageous. researchgate.net The analytical approach often involves programming the detectors to switch wavelengths during the chromatographic run to optimize detection for different PAHs as they elute from the column. tecnofrom.com For instance, some compounds may show a strong response under UV detection while others are better detected via fluorescence at specific excitation and emission wavelengths. hplc.eutecnofrom.com This dual-detector approach ensures comprehensive profiling of PAHs in a sample. The sensitivity of FLD can be 10 to 1,000 times greater than that of UV detection for highly fluorescent compounds. jasco-global.com

Table 1: Typical HPLC System Parameters for PAH Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation of nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water Gradient | Elution of PAHs with varying polarities. |

| Flow Rate | 1.0 - 1.5 mL/min | Optimal separation and peak shape. |

| UV Detector | 254 nm | General detection of aromatic compounds. |

| Fluorescence Detector | Wavelength Programming (e.g., Ex/Em 260/350 nm, 260/440 nm, 260/500 nm) | Selective and sensitive detection of specific fluorescent PAHs. hplc.eu |

| Injection Volume | 10 - 20 µL | Introduction of the sample into the system. |

This table presents generalized conditions for PAH analysis; specific method development would be required for Benz(l)aceanthrylene, 1,2-dihydro-.

Advanced Spectroscopic Detection Methods

Beyond standard detection, advanced spectroscopic techniques offer enhanced selectivity and the ability to analyze complex mixtures with minimal sample preparation, addressing the need for rapid and sensitive analytical procedures. tandfonline.com

Synchronous Luminescence Spectroscopy (SLS)

Synchronous Luminescence Spectroscopy (SLS), also known as synchronous fluorescence spectroscopy (SFS), is a powerful technique for analyzing multi-component PAH mixtures. researchgate.net In SLS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) maintained between them. This approach results in a significant simplification of the emission spectra, leading to narrowed spectral bands and reduced overlap from different compounds. The choice of Δλ is critical and is optimized to achieve the best resolution for the target analytes. SLS can be used as a screening tool for total PAH content or for the quantification of individual components in a mixture. researchgate.net

Fluorescence Line Narrowing Spectrometry (FLNS)

Fluorescence Line Narrowing Spectrometry (FLNS) is a high-resolution cryogenic technique that provides highly detailed fluorescence spectra. vu.nl By cooling the sample (often in a glycerol-water glass) to temperatures near absolute zero, the broad spectral bands typical of conventional fluorescence spectroscopy are resolved into sharp, quasi-linear peaks. nih.gov This high resolution allows for the unambiguous identification of specific PAH metabolites and their DNA adducts, even distinguishing between different stereoisomers. nih.gov FLNS is exceptionally sensitive, capable of detecting as little as one adducted DNA base in 10⁸ normal bases, making it suitable for analyzing in vivo samples from biological tissues. nih.gov

Table 2: Key Features of Fluorescence Line Narrowing Spectrometry (FLNS)

| Feature | Description |

|---|---|

| Principle | Cryogenic temperatures reduce spectral broadening, yielding sharp emission lines. |

| Resolution | High enough to distinguish between different isomers of PAH adducts. nih.gov |

| Sensitivity | Limit of detection can reach the level of femtomoles. |

| Application | Identification of specific carcinogen-DNA adducts in biological samples. vu.nlnih.gov |

Immunoassay-Based Detection of PAH Adducts (Chemical Interactions)

Immunoassays provide a different approach, detecting the products of chemical interactions between PAHs (or their reactive metabolites) and biological macromolecules like DNA. The resulting PAH-DNA adducts serve as valuable biomarkers for assessing human exposure and potential cancer risk. nih.govnih.gov These methods utilize antibodies that specifically recognize and bind to these adducts.

Enzyme-Linked Immunosorbent Assay (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological method for quantifying PAH-DNA adducts in tissue samples. tandfonline.comnih.gov In a competitive ELISA format, a known amount of antibody specific to a PAH-DNA adduct (e.g., benzo[a]pyrene (B130552) diol-epoxide-DNA) is incubated with the DNA sample. The adducts in the sample compete with a fixed amount of enzyme-linked adduct for binding to the antibody. The amount of enzyme activity is inversely proportional to the concentration of adducts in the sample. Recent advancements have improved the sensitivity of colorimetric ELISAs to match that of fluorescence-based assays, allowing for the detection of approximately 1 adduct per 10⁸ nucleotides. nih.gov

Ultrasensitive Enzymatic Radioimmunoassay (USERIA)

The Ultrasensitive Enzymatic Radioimmunoassay (USERIA) is a modified immunoassay that significantly enhances detection sensitivity. nih.gov It combines the specificity of immunoassays with enzymatic signal amplification and the sensitivity of a radiolabeled substrate. In this method, an antibody-antigen complex is bound to a solid phase, and an anti-immunoglobulin antibody conjugated to an enzyme (like alkaline phosphatase) is added. This enzyme then converts a radiolabeled substrate (e.g., [³H]adenosine-5'-monophosphate) into a product ([³H]adenosine) that can be easily quantified. USERIA is approximately 10-fold more sensitive than a comparable ELISA and can detect as few as 2 femtomoles of carcinogen-DNA adducts. nih.gov This high sensitivity is crucial for measuring the very low levels of adducts often found in human biological samples. nih.gov

Structure Activity Relationships in Chemical Reactivity and Interactions

Influence of Cyclopenta-Ring Saturation on Chemical Reactivity

The saturation of the 1,2-double bond in the cyclopenta-ring of benz(l)aceanthrylene (B126762) to form 1,2-dihydro-benz(l)aceanthrylene significantly alters the electronic and steric properties of the molecule, thereby influencing its subsequent chemical reactivity. While the parent compound, benz(l)aceanthrylene, undergoes metabolic oxidation at the cyclopenta-ring to form the trans-1,2-dihydrodiol, the reactivity of this dihydro-metabolite is then shifted to the remaining aromatic portion of the molecule. nih.gov

Electronic Structure and Reactivity Correlations

The electronic structure of a PAH is a fundamental determinant of its chemical reactivity. nih.govresearchgate.net The distribution of π-electrons, the energies of the frontier molecular orbitals (HOMO and LUMO), and the presence of specific structural motifs like bay or K-regions all contribute to the molecule's susceptibility to metabolic activation. researchgate.net

For dehydrogenated PAHs, the π and n orbitals have been observed to converge in energy as the system size increases. nih.gov The introduction of saturated rings or alkyl substituents can modify the electronic properties of the aromatic system, affecting reactivity. nih.govwikipedia.org For instance, alkyl substitution that creates an additional bay region-like motif has been shown to increase the mutagenicity of phenanthrene (B1679779), despite also providing a site for side-chain oxidation. nih.gov

Computational methods such as density functional theory (DFT) are used to investigate the electronic properties and predict the reactivity of PAHs. nih.govnih.gov These studies can help to understand how the electronic structure of a molecule like 1,2-dihydro-benz(l)aceanthrylene, with its saturated cyclopenta-ring, influences the reactivity of its aromatic portions.

Interactions with Macromolecules: DNA Adduct Formation Mechanisms (Chemical Perspective)

The ultimate carcinogenic activity of many PAHs is attributed to the covalent binding of their reactive metabolites, particularly diol epoxides, to cellular macromolecules like DNA. nih.govwikipedia.orgacs.org This process, known as DNA adduct formation, can lead to mutations and initiate carcinogenesis. nih.govwikipedia.org

The formation of DNA adducts is a chemical-class-specific process. nih.gov For PAHs, a primary pathway involves the formation of dihydrodiol epoxides that react with the exocyclic amino groups of purine (B94841) bases in DNA, forming stable adducts. nih.gov Another pathway can involve the formation of radical cations that bind to the N7 or C8 positions of purines, leading to unstable adducts and potentially apurinic sites in the DNA. nih.gov

The specific stereoisomer of the diol epoxide plays a crucial role in determining the site and nature of the DNA adduct. nih.gov For example, the diol epoxides of benzo[a]pyrene (B130552), benzo[a]anthracene, and 3-methylcholanthrene (B14862) have been shown to bind to the DNA helix at a specific inclination. nih.gov The preferred binding sites for PAH-DNA adducts are often the amino groups of guanine (B1146940) and, to a lesser extent, adenine. nih.gov

In the context of 1,2-dihydro-benz(l)aceanthrylene, any further metabolism to a diol epoxide on the aromatic rings would generate a reactive species capable of forming DNA adducts. The structure of these adducts would depend on the specific diol epoxide isomer formed and its interaction with the DNA molecule.

Future Research Directions and Emerging Methodologies

Development of Novel Synthetic Routes for Dihydro-Derivatives

The targeted synthesis of dihydro-derivatives of Benz(l)aceanthrylene (B126762) is crucial for obtaining standards for analytical studies and for systematically investigating their properties. Future research is expected to focus on developing more efficient and selective synthetic strategies.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of complex aromatic systems. researchgate.netnih.govrsc.orgmdpi.com Novel strategies, such as the palladium-catalyzed [3+3] annulation of smaller aromatic fragments or cascade reactions involving C-H activation, could be adapted for the synthesis of the Benz(l)aceanthrylene core and its dihydro-derivatives. researchgate.netrsc.org For instance, a one-pot palladium-catalyzed cross-coupling of (trimethylsilyl)acetylene with appropriately substituted bromo-anthracene precursors has been successfully used to prepare related cyclopenta-fused PAHs. acs.org This approach offers a versatile platform for introducing various functional groups.

Ruthenium-Catalyzed C-H Arylation: Ruthenium-catalyzed C-H arylation presents another promising avenue for the functionalization and synthesis of complex PAHs. mdpi.comnih.govresearchgate.netnih.govacs.org This method allows for the direct formation of C-C bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net The development of ruthenium catalysts with high reactivity and selectivity could enable the targeted synthesis of specific isomers of functionalized Benz(l)aceanthrylene, 1,2-dihydro-.

Diels-Alder Cycloadditions: The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for constructing the six-membered rings found in PAHs. zbaqchem.comnih.govmcpherson.eduwhiterose.ac.uk By carefully selecting the diene and dienophile, researchers can control the regioselectivity of the cycloaddition to build the aceanthrylene (B1216281) framework. nih.gov Future work may involve the use of substituted anthracenes and novel dienophiles to create functionalized dihydro-aceanthrylene derivatives in a controlled manner. zbaqchem.comwhiterose.ac.uk

Table 1: Comparison of Potential Synthetic Routes for Dihydro-Derivatives of Benz(l)aceanthrylene

| Synthetic Method | Advantages | Potential Challenges | Key Catalyst/Reagent Examples |

| Palladium-Catalyzed Annulation | High efficiency, versatility in functionalization. researchgate.netrsc.org | Catalyst cost, optimization of reaction conditions. | Pd(PPh₃)₄, Pd-PEPPSI-iPr. nih.gov |

| Ruthenium-Catalyzed C-H Arylation | High atom economy, direct C-H functionalization. mdpi.comresearchgate.net | Regioselectivity control, catalyst stability. | [RuCl₂(p-cymene)]₂, [Ru(OAc)₂(p-cymene)]. mdpi.com |

| Diels-Alder Cycloaddition | High stereoselectivity and regioselectivity. nih.govmcpherson.edu | Limited by availability of suitable dienes and dienophiles. | Maleic anhydride, various alkene dienophiles. zbaqchem.comnih.gov |

Advanced Spectroscopic Probes for In Situ Analysis of Transformations

To understand the dynamic behavior of Benz(l)aceanthrylene, 1,2-dihydro- in real-world scenarios, the development of advanced spectroscopic techniques for in situ analysis is paramount. These methods can provide real-time information on transformation kinetics and mechanisms without the need for sample extraction and pre-treatment.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can provide fingerprint vibrational information of molecules adsorbed on nanostructured metal surfaces. researchgate.netspectroscopyonline.comscispace.comnih.govscispace.com By functionalizing SERS-active substrates, it is possible to pre-concentrate nonpolar molecules like PAHs from aqueous environments, enabling their detection at trace levels. researchgate.netscispace.com Future research will likely focus on developing robust and selective SERS sensors for the continuous in situ monitoring of the transformation of Benz(l)aceanthrylene, 1,2-dihydro- in water and soil. spectroscopyonline.comscispace.com

Femtosecond Transient Absorption Spectroscopy (fs-TAS): This ultrafast spectroscopic technique allows for the direct observation of short-lived excited states and reactive intermediates formed during photochemical reactions. nih.govnd.edursc.orgrsc.orgresearchgate.net By using pump-probe laser setups, researchers can track the relaxation and reaction pathways of photoexcited Benz(l)aceanthrylene, 1,2-dihydro- on a femtosecond to nanosecond timescale. nd.edursc.org This information is crucial for elucidating the mechanisms of its photochemical degradation. nih.gov

Time-Resolved Fluorescence Spectroscopy: This technique can be used to study the excited-state dynamics of fluorescent molecules like many PAHs. By measuring the fluorescence lifetime and spectral shifts, it is possible to probe the interactions of Benz(l)aceanthrylene, 1,2-dihydro- with its environment and to monitor its transformation into different products, which may exhibit distinct fluorescence properties.

Table 2: Emerging Spectroscopic Techniques for In Situ Analysis

| Technique | Principle | Application to Benz(l)aceanthrylene, 1,2-dihydro- | Potential Insights |

| SERS | Enhancement of Raman scattering by molecules near a nanostructured metal surface. researchgate.netnih.gov | In situ detection and monitoring in water and soil. | Identification of transformation products, kinetics of degradation. spectroscopyonline.comscispace.com |

| fs-TAS | Measurement of changes in light absorption after photoexcitation with an ultrashort laser pulse. nd.edursc.org | Studying photochemical reaction mechanisms. | Characterization of excited states and reactive intermediates. nih.govrsc.org |

| Time-Resolved Fluorescence | Measurement of the decay of fluorescence intensity over time. | Monitoring changes in the molecular environment and transformation. | Information on binding interactions and formation of new species. |

Integration of Computational and Experimental Approaches for Mechanistic Studies

The synergy between computational modeling and experimental investigations provides a powerful framework for a deep mechanistic understanding of the behavior of Benz(l)aceanthrylene, 1,2-dihydro-.